Superior Antiproliferative Potency in HepG2 Liver Cancer Cells: Direct Head-to-Head Comparison with BBQ and 10-Cl-BBQ
In a preliminary screen directly comparing three benzimidazoisoquinolines—BBQ (unsubstituted), 10-Cl-BBQ, and DiCl-BBQ—on HepG2 hepatocellular carcinoma cells, DiCl-BBQ exhibited the strongest antiproliferative effect and was selected for further investigation [1]. A 5-day incubation with 500 nM DiCl-BBQ produced a 15-fold reduction in HepG2 cell number relative to vehicle control, with the decrease in cell viability confirmed to be both time- and concentration-dependent [1]. The comparator compounds BBQ and 10-Cl-BBQ were explicitly noted as showing weaker antiproliferative effects in the same assay system [1].
| Evidence Dimension | Antiproliferative effect in HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | DiCl-BBQ (500 nM): 15-fold reduction in cell number after 5 days; strongest effect among three analogs tested |
| Comparator Or Baseline | BBQ (unsubstituted) and 10-Cl-BBQ: weaker antiproliferative effects (quantitative values not reported for comparators in the same screen) |
| Quantified Difference | DiCl-BBQ selected as the most potent analog from the three-compound direct comparison; 15-fold cell number reduction vs. vehicle |
| Conditions | HepG2 human hepatocellular carcinoma cells; 5-day incubation; cell viability assessed by time- and concentration-dependent assay (Lin et al., 2025) |
Why This Matters
For researchers procuring a benzimidazoisoquinoline specifically for liver cancer studies, this internal head-to-head data demonstrates that DiCl-BBQ is the most potent option among the core BBQ scaffold variants, directly informing compound selection decisions.
- [1] Lin L, Jang HS, Song Z, Ebrahimi A, Yang J, Nguyen BD, O'Donnell EF, Hendrix DA, Maier CS, Kolluri SK. Suppression of global protein synthesis and hepatocellular carcinoma cell growth by Benzimidazoisoquinoline, 4,11-Dichloro-BBQ. Biochem Pharmacol. 2025 Jun;236:116896. doi:10.1016/j.bcp.2025.116896. View Source
